molecular formula C19H20N4OS2 B2650509 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1207025-65-7

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2650509
M. Wt: 384.52
InChI Key: MHKOCCRBXUUBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research applications. This compound has shown promising results in various studies, and its mechanism of action has been thoroughly investigated.

Scientific Research Applications

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide has been used in various scientific research applications, including cancer research, drug discovery, and neuroscience. This compound has shown promising results in inhibiting the growth of cancer cells and has been used as a potential drug candidate for cancer treatment. It has also been used in drug discovery research to identify new drug targets and to develop new drugs. Additionally, this compound has been studied for its potential use in neuroscience research, where it has been shown to modulate the activity of certain receptors in the brain.

Mechanism Of Action

The mechanism of action of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide involves the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cancer cell growth and proliferation. Additionally, this compound has been shown to modulate the activity of certain receptors in the brain, which may have therapeutic implications for various neurological disorders.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide have been extensively studied. This compound has been shown to inhibit the activity of certain enzymes and receptors in the body, which can have various effects on different physiological processes. For example, the inhibition of certain kinases by this compound can lead to the inhibition of cancer cell growth and proliferation. Additionally, the modulation of certain receptors in the brain by this compound can have therapeutic implications for various neurological disorders.

Advantages And Limitations For Lab Experiments

The advantages of using 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide in lab experiments include its high potency and selectivity, which make it a valuable tool for studying various biological processes. Additionally, this compound has been extensively studied, and its mechanism of action is well understood, which makes it a reliable compound for use in lab experiments. However, the limitations of using this compound in lab experiments include its high cost and the potential for off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for the study of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide. One potential future direction is the further investigation of its potential use in cancer treatment. This compound has shown promising results in inhibiting the growth of cancer cells, and further research may lead to the development of new cancer treatments. Additionally, the study of this compound in neuroscience research may lead to the development of new therapies for various neurological disorders. Finally, the development of new synthetic methods for this compound may lead to improvements in its potency and selectivity, which could have implications for its use in various scientific research applications.

Synthesis Methods

The synthesis of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide involves a multi-step process that includes the use of various reagents and solvents. The detailed synthesis method can be found in various research papers and journals.

properties

IUPAC Name

2-[5-(4-methylphenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS2/c1-4-9-23-16(15-7-5-13(2)6-8-15)10-20-19(23)26-12-17(24)22-18-21-14(3)11-25-18/h4-8,10-11H,1,9,12H2,2-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKOCCRBXUUBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)NC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

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